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Compound of Interest |

2H-1-Benzopyran-2-one, 7-
Compound Name:

(diethylamino)-4-(trifluoromethyl)-
CAS No.: 41934-47-8

Cat. No.: B1217835

Get Quote

Coumarin 481, a derivative of the 1,2-benzopyrone scaffold, stands as a prominent member of

the 7-aminocoumarin family of fluorescent dyes.[1] Renowned for its bright blue-green emission
and high photostability, it has become an invaluable tool in diverse scientific disciplines. Its
utility extends from serving as a high-performance laser dye to acting as a sensitive fluorescent
probe for investigating chemical and physicochemical processes.[2] The profound sensitivity of
its photophysical properties to the local microenvironment makes it particularly powerful for
researchers, scientists, and drug development professionals. Applications range from probing
the polarity of microenvironments and studying photoinduced electron-transfer dynamics to its
use in developing advanced chemosensors and bio-imaging agents.[2][3][4]

This guide offers a comprehensive exploration of the core physical and chemical properties of
Coumarin 481. Moving beyond a simple datasheet, it delves into the causality behind its unique
spectroscopic behavior, providing field-proven insights into its application and handling. We will
examine its structural and physical characteristics, dissect its complex photophysics governed
by intramolecular charge transfer, and provide practical protocols for its use, ensuring a
thorough understanding for both novice and experienced researchers.
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Chemical Identity and Molecular Architecture

Understanding the foundational structure of Coumarin 481 is critical to interpreting its behavior.
The molecule's functionality is dictated by the interplay between an electron-donating group
and the electron-accepting lactone ring, a classic "push-pull” system that is the source of its
remarkable fluorescence properties.

Identifier Value

7-(diethylamino)-4-(trifluoromethyl)-2H-
IUPAC Name
chromen-2-one

C481, 7-N,N-diethylamino-4-trifluoromethyl-1,2-

Synonyms

benzopyrone
CAS Number 41934-47-8
Molecular Formula C14H14F3NO2
Molecular Weight 285.26 g/mol

The core structure consists of a benzopyrone fused ring system. The key functional groups that
define Coumarin 481 are the powerful electron-donating diethylamino group at position 7 and
the strongly electron-withdrawing trifluoromethyl group at position 4.

Caption: Molecular scaffold of Coumarin 481.

Core Physical Properties

The bulk physical properties of Coumarin 481 dictate its handling, storage, and solubility, which
are primary considerations for designing experiments.
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Property Description Source
Appearance Yellow crystalline needles [5]
Melting Point 86-87 °C [5]

- Insoluble in water.[5] - Shows
good solubility in many polar

organic solvents like ethanol

Solubility o )
and acetonitrile.[2] - Soluble in
nonpolar solvents such as
hexane and chloroform.[1][6]

Odor No data available [5]

The insolubility of C481 in water is a critical limitation for certain biological applications, often
requiring co-solvents or formulation in delivery systems.[7] Conversely, its broad solubility in
organic solvents of varying polarities makes it an exceptional probe for studying solvatochromic
effects.

Spectroscopic and Photophysical Characteristics

The most compelling features of Coumarin 481 lie in its photophysical behavior. Its absorption
and emission properties are exquisitely sensitive to solvent polarity, a phenomenon rooted in
the nature of its electronic excited states.

Solvatochromism: A Tale of Two States

Upon excitation with light, the Coumarin 481 molecule transitions from its ground state to a
fluorescent excited state. This excited state possesses a significantly larger dipole moment
than the ground state due to a process called Intramolecular Charge Transfer (ICT).[1][2] In this
ICT state, electron density shifts from the electron-donating diethylamino group to the electron-
withdrawing trifluoromethyl and carbonyl groups.

The key consequence is that polar solvent molecules will reorient around the newly formed,
highly polar excited state, stabilizing it and lowering its energy. This stabilization is more
pronounced in more polar solvents, leading to a red-shift (a shift to longer wavelengths) in the
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fluorescence emission spectrum. This dependence of spectral properties on solvent polarity is
known as solvatochromism.

In very high polarity solvents, particularly protic ones, C481 exhibits a drastic reduction in its
fluorescence quantum yield (®f) and lifetime (tf).[1][8] This is explained by the involvement of a
competing, non-fluorescent de-excitation pathway. The highly polar ICT state can undergo a
conformational change—a twisting of the diethylamino group—to form a Twisted Intramolecular
Charge Transfer (TICT) state.[2][9] This TICT state provides an efficient pathway for non-
radiative decay back to the ground state, effectively quenching fluorescence.
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Caption: Excited state dynamics of Coumarin 481.

Key Spectroscopic Parameters

The following table summarizes the photophysical properties of Coumarin 481 in a range of
solvents, illustrating the principles discussed above. Note the significant red-shift in emission
and the dramatic decrease in quantum yield as solvent polarity increases.
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] Absorptio o Stokes L

Polarity Emission . Quantum  Lifetime
Solvent n Amax Shift ]

(ETN) Aem (nm) Yield (®f) (tf) (ns)

(nm) (cm™)

Cyclohexa )

0.006 ~370 ~410 ~2600 High ~3.0-4.0
ne
Toluene 0.099 ~380 ~440 ~3660 High -
Chloroform  0.259 ~385 ~465 ~4400 0.876 ~3.0
Acetonitrile  0.460 ~374 ~504 ~4910 0.08 0.68
DMSO 0.444 ~380 ~510 ~4910 Low -
Ethanol 0.654 ~374 ~514 ~5200 Low 0.64
Methanol 0.762 ~375 ~520 ~5340 0.043 ~0.5

Data compiled from multiple sources, values are approximate and can vary with experimental
conditions.[2][6]

Aggregation Phenomena

An important and often overlooked property of Coumarin 481 is its tendency to form H-type
aggregates, even at low concentrations in polar organic solvents like ethanol and acetonitrile.
[2][10] This aggregation is unusual because the dye appears to be well-dissolved. These
aggregates have distinct photophysical properties, including longer fluorescence lifetimes,
because the steric hindrance within the aggregate stack resists the formation of the non-
fluorescent TICT state.[2][10] Researchers must be aware of this phenomenon, as overlooking
it can lead to misinterpretation of fluorescence decay data, especially in time-resolved studies.
[10]

Chemical Properties and Synthesis
Synthesis Routes

Coumarin derivatives are synthesized through various established chemical reactions. While
many classical methods like the Knoevenagel, Perkin, and Pechmann reactions are used,
modern syntheses often employ palladium-catalyzed cross-coupling reactions, such as the
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Suzuki-Miyaura coupling.[3][11] This allows for the precise and efficient introduction of various
substituents onto the coumarin scaffold, enabling the fine-tuning of its photophysical properties.
[11]

Stability and Reactivity

o Chemical Stability: Coumarin 481 is stable under recommended storage conditions (cool,
dry, dark).[5]

e Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

o Hazardous Decomposition Products: Under fire conditions, hazardous decomposition
products can include carbon oxides, nitrogen oxides, and hydrogen fluoride.[5]

Experimental Protocol: Characterizing
Solvatochromism

This protocol provides a self-validating system for observing the solvatochromic properties of
Coumarin 481. The causality behind the choice of solvents is to span a wide range of polarities,
which is essential to clearly demonstrate the shift in emission and change in fluorescence
intensity.

Objective: To measure the absorption and emission spectra of Coumarin 481 in solvents of
varying polarity and to calculate the corresponding Stokes shifts.

Materials:

Coumarin 481 (laser grade)

Spectroscopic grade solvents: Cyclohexane, Chloroform, Acetonitrile, Ethanol

Volumetric flasks (10 mL, 25 mL)

Micropipettes

Quartz cuvettes (1 cm path length)

UV-Vis Spectrophotometer

© 2026 BenchChem. All rights reserved. 6/14 Tech Support


https://iris.unica.it/retrieve/e2f56eda-7f45-3eaf-e053-3a05fe0a5d97/acsomega.1c04810.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654183/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654183/
https://www.aptus.co.jp/wp_aptus/download/Laser%20Dye%20Safety%20Data%20Sheets%20(SDS)/Coumarin%20481%20GHS%20SDS.pdf
https://www.aptus.co.jp/wp_aptus/download/Laser%20Dye%20Safety%20Data%20Sheets%20(SDS)/Coumarin%20481%20GHS%20SDS.pdf
https://www.aptus.co.jp/wp_aptus/download/Laser%20Dye%20Safety%20Data%20Sheets%20(SDS)/Coumarin%20481%20GHS%20SDS.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217835?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Spectrofluorometer
Methodology:
e Stock Solution Preparation:
o Accurately weigh ~1 mg of Coumarin 481.

o Dissolve it in 10 mL of acetonitrile to prepare a concentrated stock solution (~0.35 mM).
Rationale: Acetonitrile is a good solvent for C481 and is suitable for further dilutions.

e Working Solution Preparation:

o For each solvent (Cyclohexane, Chloroform, Acetonitrile, Ethanol), prepare a dilute
working solution.

o Pipette an appropriate volume of the stock solution into a 25 mL volumetric flask and dilute
to the mark with the target solvent. Aim for a final concentration where the absorbance
maximum is between 0.05 and 0.1. Rationale: This absorbance range minimizes inner
filter effects during fluorescence measurements.

o Absorption Measurement:

o Using the UV-Vis spectrophotometer, record the absorption spectrum for each working
solution from 300 nm to 500 nm.

o Use the corresponding pure solvent as a blank.
o lIdentify and record the wavelength of maximum absorption (Amax).
e Emission Measurement:
o Using the spectrofluorometer, record the emission spectrum for each solution.

o Set the excitation wavelength to the Amax determined in the previous step for each
respective solvent.

o Scan the emission from 400 nm to 700 nm.
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o Identify and record the wavelength of maximum emission (Aem).

o Data Analysis:
o Tabulate the Amax and Aem values for each solvent.

o Calculate the Stokes shift in wavenumbers (cm~?) for each solvent using the formula:
Stokes Shift (AV) = (1/Amax - 1/Aem) x 107 (where wavelengths are in nm).

o Plot the emission peak intensity and Aem as a function of solvent polarity to visualize the
solvatochromic effect.
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Caption: Workflow for characterizing C481 solvatochromism.

Safety and Handling

While Coumarin 481 is not classified as a hazardous substance according to OSHA HazCom
2012, standard laboratory safety practices are essential.[5]
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» Personal Protective Equipment (PPE):

o Hand Protection: Handle with impermeable gloves (e.g., nitrile rubber). Inspect gloves
prior to use and use proper removal technique.[5][12]

o Eye Protection: Use safety glasses or goggles approved under standards such as NIOSH
(US) or EN 166 (EU).[5]

o Skin and Body: Wear a lab coat. Choose body protection appropriate for the concentration
and amount of substance being handled.[5]

o First Aid Measures:

[¢]

Inhalation: Move the person to fresh air.[5]

o

Skin Contact: Wash off with soap and plenty of water.[5]

[e]

Eye Contact: Flush eyes with water as a precaution.[5]

(¢]

Ingestion: Rinse mouth with water. Do not induce vomiting.[5]
o Storage and Disposal:
o Storage: Keep the container tightly closed in a dry, well-ventilated place.[13]

o Disposal: Dispose of unused product and contaminated materials through a licensed
disposal company, in accordance with local, state, and federal regulations.[5]

Conclusion

Coumarin 481 is more than just a fluorescent dye; it is a sophisticated molecular probe whose
utility is deeply rooted in its rich photophysical chemistry. Its defining characteristic—a profound
sensitivity to the polarity of its environment—stems from the formation of a polar intramolecular
charge transfer state upon excitation, with a competing non-radiative decay pathway via a
twisted TICT state in highly polar solvents. This behavior, while complex, is precisely what
makes it so valuable for probing microenvironments in chemical and biological systems. A
thorough understanding of these core principles, along with an awareness of secondary effects
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like aggregation and proper handling protocols, empowers researchers to fully leverage the

capabilities of this versatile fluorophore in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. nathan.instras.com [nathan.instras.com]
e 2. pubs.acs.org [pubs.acs.org]
e 3. iris.unica.it [iris.unica.it]

¢ 4. Addressing the Exigent Role of a Coumarin Fluorophore toward Finding the Suitable
Microenvironment of Biomimicking and Biomolecular Systems: Steering to Project the Drug
Designing and Drug Delivery Study - PMC [pmc.ncbi.nlm.nih.gov]

e 5. aptus.co.jp [aptus.co.jp]

e 6. researchgate.net [researchgate.net]
e 7. researchgate.net [researchgate.net]
e 8. pubs.acs.org [pubs.acs.org]

e 9. pubs.acs.org [pubs.acs.org]

¢ 10. Unusual H-type aggregation of coumarin-481 dye in polar organic solvents - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2026 BenchChem. All rights reserved. 12/14 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8343160/
https://pubs.acs.org/doi/abs/10.1021/jp021543t
https://pubmed.ncbi.nlm.nih.gov/24283594/
https://www.carlroth.com/medias/SDB-5284-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMDQyODR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDljLzkwNzU2ODg3MzQ3NTAucGRmfDE5YjM4MWY0ZDIxY2U3MjQ0ZTc3YjE2Y2M2YjYxN2U3ZGIyY2YyYzg0YjEwMjU0N2Y4YjU3ZDUyZDAxN2E4ZGM
https://www.benchchem.com/product/b1217835?utm_src=pdf-custom-synthesis#bc-rfq
http://nathan.instras.com/documentDB/paper-439.pdf
https://pubs.acs.org/doi/10.1021/jp409405a
https://iris.unica.it/retrieve/e2f56eda-7f45-3eaf-e053-3a05fe0a5d97/acsomega.1c04810.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8153980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8153980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8153980/
https://www.aptus.co.jp/wp_aptus/download/Laser%20Dye%20Safety%20Data%20Sheets%20(SDS)/Coumarin%20481%20GHS%20SDS.pdf
https://www.researchgate.net/figure/Solvatochromism-and-FQYs-of-C481-in-14-solvents-with-different-polarities-solvents-with_tbl1_364440107
https://www.researchgate.net/publication/229051574_Photophysical_Properties_of_Coumarin-152_and_Coumarin-481_Dyes_Unusual_Behavior_in_Nonpolar_and_in_Higher_Polarity_Solvents
https://pubs.acs.org/doi/10.1021/jp021543t
https://pubs.acs.org/doi/abs/10.1021/jp021543t
https://pubmed.ncbi.nlm.nih.gov/24168239/
https://pubmed.ncbi.nlm.nih.gov/24168239/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217835?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o 11. Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-
Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions - PMC
[pmc.ncbi.nlm.nih.gov]

e 12. carlroth.com [carlroth.com]
e 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

» To cite this document: BenchChem. [Introduction: Unveiling the Versatility of a Key
Fluorophore]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217835/docs#introduction-unveiling-the-versatility-
of-a-key-fluorophore]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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